
2,5-dichloro-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,5-dichloro-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)benzenesulfonamide, commonly known as DMS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMS is a sulfonamide derivative that has been developed as a potent inhibitor of carbonic anhydrase IX (CA IX), which is an enzyme that is overexpressed in various types of cancer cells.
Scientific Research Applications
Synthesis and Biological Evaluation
Antitubercular Activity
A study described the synthesis of novel N-(2, 6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido) benzenesulfonamides, demonstrating significant activity against Mycobacterium tuberculosis. This suggests the potential use of similar compounds in antitubercular drug development (Ghorab et al., 2017).
Carbonic Anhydrase Inhibition
Research on ureido benzenesulfonamides incorporating 1,3,5-triazine moieties showed high inhibition of human carbonic anhydrase isoforms, especially hCA IX, indicating potential applications in anticancer therapy (Lolak et al., 2019).
Antioxidant and Enzyme Inhibition
- Antioxidant Properties: Compounds incorporating 1,3,5-triazine moieties and benzenesulfonamides demonstrated moderate DPPH radical scavenging and metal chelating activity. They also showed inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase, indicating potential for treatment of diseases like Alzheimer's and Parkinson's (Lolak et al., 2020).
Antimicrobial Activity
- Antimicrobial Agents: A study on the synthesis and antimicrobial evaluation of 4-quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives revealed significant activity against Gram-positive bacteria, highlighting the potential of such compounds in developing new antimicrobial agents (Unnamed authors, 2019).
Potential in Drug Development
- PI3K Inhibitors for Treatment: Analysis of PI3K inhibitors, closely related to the queried compound, for treating idiopathic pulmonary fibrosis and cough, suggests that structurally similar compounds might have applications in treating respiratory conditions (Norman, 2014).
Cognitive Enhancing Properties
- 5-HT6 Receptor Antagonist: A study on SB-399885, a potent 5-HT6 receptor antagonist, demonstrated cognitive enhancing properties in aged rat models, indicating the potential use of related compounds in treating cognitive deficits such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).
properties
IUPAC Name |
2,5-dichloro-N-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Cl2N4O3S/c1-10-15(11(2)20-16(19-10)22-5-7-25-8-6-22)21-26(23,24)14-9-12(17)3-4-13(14)18/h3-4,9,21H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSUVKDWTGSZAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCOCC2)C)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

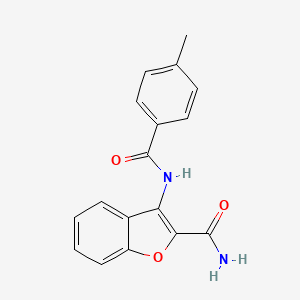
![3-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2919319.png)
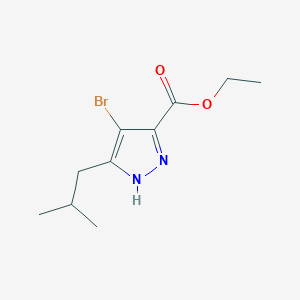
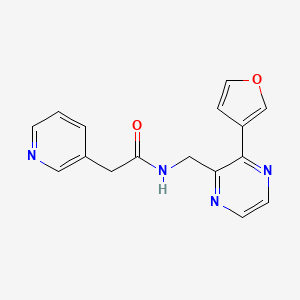

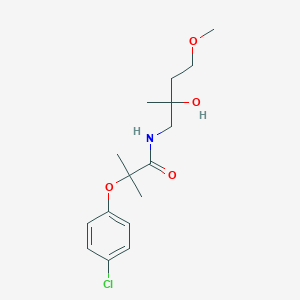
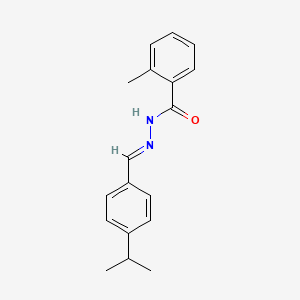
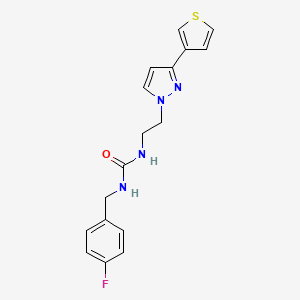
![3-(3,5-dichlorophenyl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2919335.png)

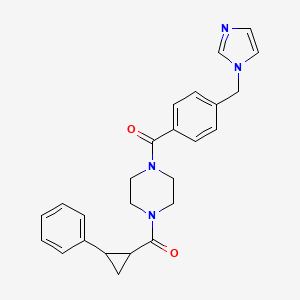
![Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-({[(3,4-dichloroanilino)carbonyl]oxy}imino)acetate](/img/structure/B2919338.png)

![1,3,5-Trimethyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrazole-4-sulfonamide](/img/structure/B2919340.png)